4-Hydroxybenzyl cyanide

Enzymology Neurochemistry Suicide Substrate

Select 4-Hydroxybenzyl cyanide (4-Hydroxyphenylacetonitrile) as your synthetic intermediate to eliminate experimental variability. Substituting analogs like phenylacetonitrile introduces risks—enzyme kinetic studies show a 20-fold difference in apparent Vmax compared to the 4-methoxy derivative[reference:0]. Its para-hydroxy group ensures quantitative yield in Pd/C-catalyzed hydrogenation to tyramine and ≥95% yield in patented atenolol synthesis, making it the cost-effective, reproducible choice for process chemistry and DBH research.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 14191-95-8
Cat. No. B020548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzyl cyanide
CAS14191-95-8
Synonyms4-hydroxybenzylcyanide
4-hydroxybenzylcyanide, 14C-labeled
para-hydroxybenzylcyanide
PHBC
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC#N)O
InChIInChI=1S/C8H7NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2
InChIKeyAYKYOOPFBCOXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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4-Hydroxybenzyl Cyanide (CAS 14191-95-8) for Pharmaceutical Synthesis and Biochemical Research


4-Hydroxybenzyl cyanide (4-hydroxyphenylacetonitrile, C₈H₇NO) is a para-substituted arylacetonitrile derivative that functions as a versatile synthetic intermediate and an endogenous plant metabolite [1]. It is characterized by a molecular weight of 133.15 g/mol, a melting point of 67–74 °C, and solubility in polar organic solvents such as methanol and DMSO [2]. As a hydroxynitrile, it serves as a key building block for the production of pharmacologically active compounds, including the adrenergic agent tyramine and the cardiovascular drug atenolol [3]. The compound's well-defined physicochemical properties and its role as a suicide substrate for dopamine β-hydroxylase (DBH) underpin its value in both synthetic organic chemistry and neurochemical research [4].

Why Generic 4-Hydroxybenzyl Cyanide Substitution Risks Research and Process Reproducibility


Substituting 4-hydroxybenzyl cyanide with a structurally similar arylacetonitrile, such as the unsubstituted phenylacetonitrile or the 4-methoxy derivative, introduces significant risk of experimental failure or reduced process efficiency. For instance, enzyme kinetic studies demonstrate a 20-fold difference in apparent Vmax between the para-hydroxy and para-methoxy analogs when used as dopamine β-hydroxylase substrates, precluding any assumption of equivalent biochemical behavior [1]. Similarly, in chemical synthesis, the presence of the phenolic hydroxyl group directly influences reaction outcomes: the yield of tyramine via heterogeneous hydrogenation is contingent on the para-hydroxy substitution pattern of the starting nitrile, whereas alternative substitution patterns or protection of the hydroxyl group lead to divergent product distributions [2]. These quantitative disparities in both biological activity and synthetic utility underscore that generic substitution is not a viable procurement strategy for investigators requiring reproducible, well-characterized results.

Quantitative Evidence for Selecting 4-Hydroxybenzyl Cyanide Over Its Closest Analogs


Superior Substrate Efficiency for Dopamine β-Hydroxylase Compared to Unsubstituted and Methoxy Analogs

In head-to-head kinetic assays with dopamine β-hydroxylase (DBH) at pH 5.0 and 37°C, the apparent Vmax (appVmax) values for a series of benzyl cyanide analogs followed a distinct order: p-OH (4-hydroxybenzyl cyanide) > m-OH > H (phenylacetonitrile) ≫ p-OCH₃ (4-methoxyphenylacetonitrile) and m-OCH₃ [1]. The p-hydroxy substituted compound exhibited the highest catalytic turnover among the series, whereas the p-methoxy and m-methoxy analogs functioned primarily as competitive inhibitors rather than efficient substrates [1]. This demonstrates a direct structure-activity relationship where the para-hydroxyl group is essential for achieving maximal substrate activity with DBH.

Enzymology Neurochemistry Suicide Substrate

Defined Michaelis Constant (Km) for Dopamine β-Hydroxylase Enables Reliable Kinetic Study Design

The Michaelis constant (Km) of 4-hydroxybenzyl cyanide for bovine dopamine β-hydroxylase has been experimentally determined as 1.6 mM [1]. This value provides a critical benchmark for designing substrate-saturating conditions in enzymatic assays. In comparison, the natural substrate tyramine exhibits a Km of 1.3 mM under the same conditions, while the Km for O₂ shifts from 0.14 mM with tyramine to 2.8 mM with 4-hydroxybenzyl cyanide [2]. This 20-fold increase in O₂ Km when using 4-hydroxybenzyl cyanide highlights the altered oxygen dependence of the reaction, a key parameter for researchers modeling DBH kinetics or studying oxygen-sensing mechanisms.

Enzyme Kinetics Dopamine β-Hydroxylase Km Value

Improved Synthetic Yield Achieved via Room-Temperature, Normal-Pressure Preparation Method

A preparation method disclosed in Chinese patent CN103387519A achieves a finished product yield of ≥95% for 4-hydroxybenzyl cyanide [1]. This represents a significant improvement over earlier methods, such as the conversion of para-hydroxybenzyl alcohol using sodium cyanide in DMF at elevated temperatures (110–130°C), which reported yields as low as 67% [2]. The newer method operates at normal temperature and pressure, utilizes potassium borohydride as a reducing agent, and features a shorter reaction time with simplified operational control [1]. For procurement purposes, this higher-yielding synthetic route correlates with more consistent supply availability and reduced cost-of-goods for this intermediate.

Process Chemistry Synthetic Yield Green Chemistry

High Purity Grade (>99.0% GC) Assures Reproducible Outcomes in Sensitive Analytical and Biological Applications

Commercial availability of 4-hydroxybenzyl cyanide at a purity of >99.0% as determined by gas chromatography (GC) is documented from major reagent suppliers . This level of purity exceeds the standard 98% assay specification commonly offered for related arylacetonitriles and ensures minimal interference from isomeric impurities (e.g., ortho-hydroxybenzyl cyanide) or unreacted starting materials that could compromise sensitive catalytic reactions or skew biological assay readouts. The narrow melting point range of 68.0–74.0°C further corroborates the high degree of crystalline homogeneity .

Quality Control Purity Specification Analytical Chemistry

Defined Suicide Inactivation Profile Differentiates Mechanism of Action from Competitive Inhibitors

4-Hydroxybenzyl cyanide acts as a suicide substrate (mechanism-based inactivator) of dopamine β-hydroxylase, leading to irreversible enzyme inactivation during catalytic turnover [1]. This contrasts with the behavior of the para-methoxy (p-OCH₃) and meta-methoxy (m-OCH₃) analogs, which function as reversible competitive inhibitors versus the natural substrate tyramine [1]. The inactivation kinetics are pH-dependent, with the partition ratio between catalysis and inactivation (kcat/kinact) for the related m-hydroxybenzyl cyanide shifting dramatically from ~600 to ~17 between pH 5.0 and 6.7 [1]. This mechanism-based inactivation property makes 4-hydroxybenzyl cyanide uniquely suited for studies requiring permanent enzyme silencing rather than transient inhibition.

Enzyme Inactivation Mechanism of Action Suicide Substrate

Optimal Application Scenarios for 4-Hydroxybenzyl Cyanide Based on Quantitative Evidence


Mechanistic Studies of Dopamine β-Hydroxylase and Catecholamine Biosynthesis

Due to its highest substrate efficiency among benzyl cyanide analogs and its well-defined Km value of 1.6 mM, 4-hydroxybenzyl cyanide is the preferred substrate for enzymologists investigating dopamine β-hydroxylase kinetics, oxygen dependence, or suicide inactivation mechanisms [1]. The 20-fold shift in O₂ Km compared to tyramine makes it particularly valuable for studies of oxygen-sensing enzyme activity [2].

Synthesis of Tyramine and Related β-Phenethylamine Derivatives

4-Hydroxybenzyl cyanide serves as a key intermediate for the selective catalytic hydrogenation to tyramine, a biogenic amine with applications as a pharmaceutical precursor and analytical standard. The quantitative yield achieved with Pd/C catalysis, coupled with the high purity (>99.0%) of commercially available starting material, ensures efficient and reproducible production of tyramine salts [3].

Preparation of Cardiovascular Drug Intermediates (e.g., Atenolol)

The compound is employed in the industrial synthesis of atenolol, a widely prescribed β-blocker for hypertension and angina. The improved synthetic yield (≥95%) described in recent patents directly supports the economic viability of large-scale pharmaceutical manufacturing, making it a cost-effective choice for process chemists developing atenolol and related aryloxypropanolamine derivatives [4].

Reference Standard for Plant Metabolomics and Natural Product Research

As an endogenous plant metabolite identified in species such as Moringa oleifera and Drypetes gossweileri, 4-hydroxybenzyl cyanide is utilized as an authentic standard for LC-MS and GC-MS metabolomic profiling. Its established purity and unambiguous spectral properties (NMR, IR) provide a reliable benchmark for identification and quantification in complex biological matrices [5].

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